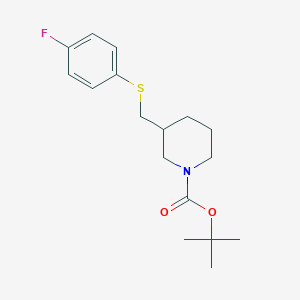

N-(4-乙酰苯基)-1-(2-甲基苄基)-2-氧代-1,2-二氢嘧啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

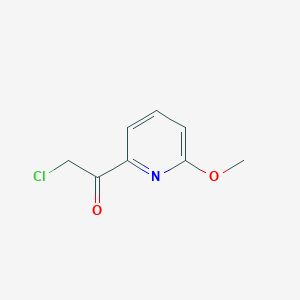

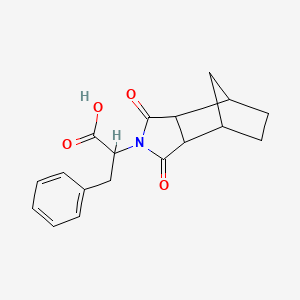

The synthesis of N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves complex organic reactions that require precise conditions. While specific studies directly addressing this compound were not found, research on similar dihydropyridine derivatives offers insights into potential synthesis pathways. For example, derivatives of dihydropyridine have been synthesized through reactions involving benzylamines and specific carbonyl compounds under controlled conditions, suggesting a multi-step synthesis process that involves careful selection of starting materials and reaction conditions to achieve the desired product (Shiina et al., 2008).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives, closely related to the compound , typically features a pyridine ring with various substituents that significantly affect the compound's chemical behavior and properties. Single-crystal X-ray diffraction studies, like those conducted on similar compounds, provide detailed insights into the molecular geometry, confirming the presence of hydrogen bonds that contribute to the stability and crystalline structure of these molecules (Xi Shu & S. Long, 2023).

Chemical Reactions and Properties

N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, like its dihydropyridine counterparts, participates in various chemical reactions. The dihydropyridine core is reactive towards oxidation and reduction, making it versatile in synthetic chemistry. The molecule's functional groups, such as the carbonyl and amide, may engage in reactions like nucleophilic addition or serve as ligands in coordination chemistry, highlighting the compound's potential as an intermediate in synthesizing more complex molecules (Manoja K. Samantaray et al., 2011).

Physical Properties Analysis

The physical properties of dihydropyridine derivatives, including solubility, melting point, and crystal structure, are crucial for their practical application. The structural analysis through X-ray diffraction provides insights into the crystal packing and molecular interactions within the solid state, which directly influence these physical properties. For instance, the crystal structure analysis of a similar compound, N-(4-acetylphenyl)quinoline-3-carboxamide, detailed the molecule's interactions and packing, which can be extrapolated to understand the physical characteristics of the target compound (Efraín Polo-Cuadrado et al., 2021).

Chemical Properties Analysis

The chemical properties of N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, such as reactivity, stability under various conditions, and interactions with other chemical entities, are derived from its functional groups and overall molecular structure. Studies on similar molecules highlight the importance of the dihydropyridine core and substituent groups in dictating these properties, influencing their behavior in synthetic pathways and potential applications in chemistry and materials science (Linhong Jin et al., 2006).

科学研究应用

抗菌和抗真菌应用

N-(4-乙酰基苯基)-1-(2-甲基苄基)-2-氧代-1,2-二氢吡啶-3-羧酰胺衍生物已被探索其作为抗菌和抗真菌剂的潜力。一项研究合成了新颖的衍生物,并评估了它们的抗菌和抗真菌活性。值得注意的是,一些化合物显示出广谱抗菌活性,并且在某些细菌对抗生素如氨苄青霉素和庆大霉素具有可比性。此外,这些化合物表现出与对抗曲霉等真菌的Amphotericin B相当的效力(El-Sehrawi et al., 2015)。

镇痛性质

对于类似于N-(4-乙酰基苯基)-1-(2-甲基苄基)-2-氧代-1,2-二氢吡啶-3-羧酰胺的分子中吡啶基团的化学修饰已显示出增强镇痛性质的潜力。研究表明,这种修饰可以导致增加的生物活性,特别是在对位取代衍生物中,暗示了在疼痛管理中的潜在应用(Ukrainets et al., 2015)。

不对称合成应用

与N-(4-乙酰基苯基)-1-(2-甲基苄基)-2-氧代-1,2-二氢吡啶-3-羧酰胺类似结构框架的化合物已被用作不对称合成中的手性辅助剂,特别是对α-氨基酸。该研究强调了新手性辅助剂的合成及其在高对映纯度α-甲基-α-氨基酸的立体选择性合成中的应用,展示了它们在立体化学和制药合成中的重要性(Belokon’等,2002)。

荧光性质

已进行了关于荧光4-氰基-2-氧代-1,2-二氢吡啶-3-羧酰胺的研究,这些化合物与N-(4-乙酰基苯基)-1-(2-甲基苄基)-2-氧代-1,2-二氢吡啶-3-羧酰胺具有类似的化学结构。这些化合物表现出荧光性质,并且其量子产率已被测量,表明在材料科学和分子成像中具有潜在应用(Ershov et al., 2015)。

作用机制

安全和危害

属性

IUPAC Name |

N-(4-acetylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-15-6-3-4-7-18(15)14-24-13-5-8-20(22(24)27)21(26)23-19-11-9-17(10-12-19)16(2)25/h3-13H,14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRHNDODOCGJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)

![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)

![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)

![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)